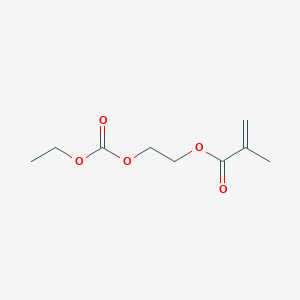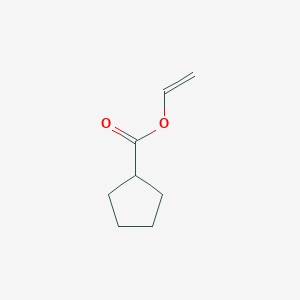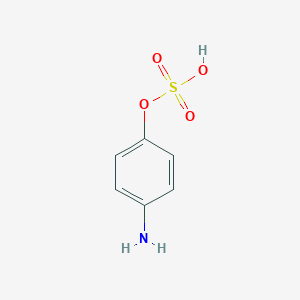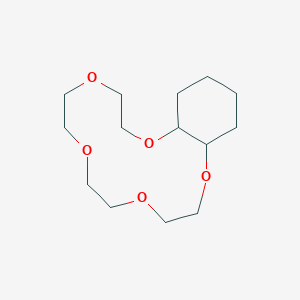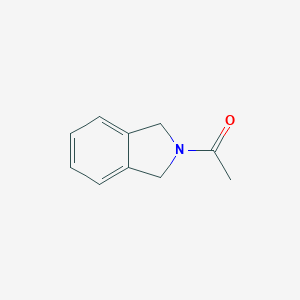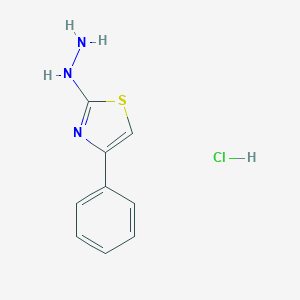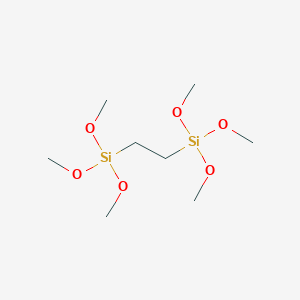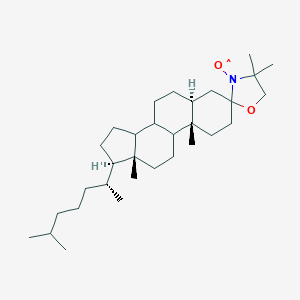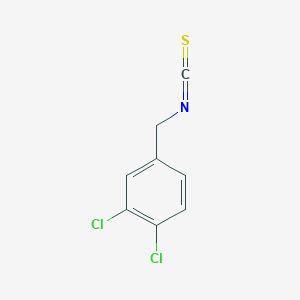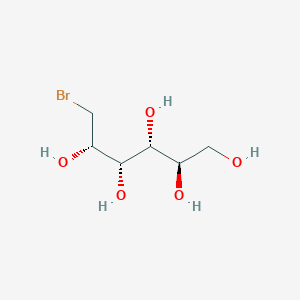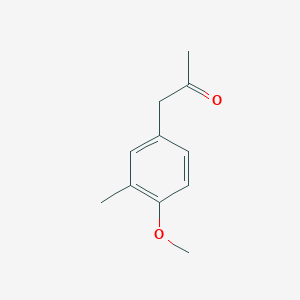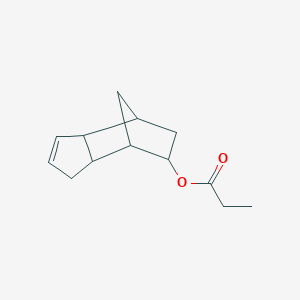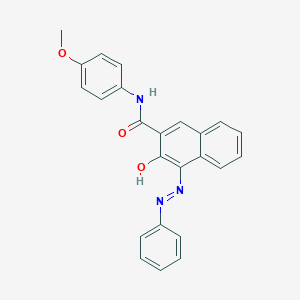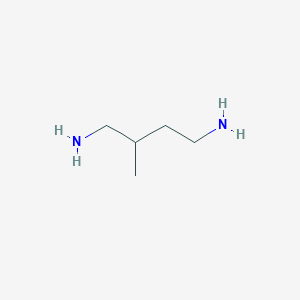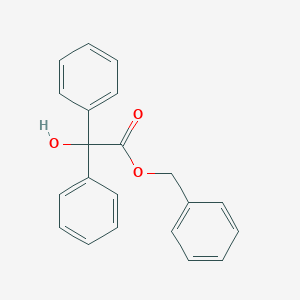
Benzyl diphenylglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl diphenylglycolate is a chemical compound with the molecular formula C21H20O3. It is a white crystalline powder with a melting point of 128-130°C. This compound has been widely used in various fields, including the pharmaceutical industry, as a stabilizer for plastics, and as a UV absorber in sunscreen products.
Wissenschaftliche Forschungsanwendungen
Benzyl diphenylglycolate has been extensively researched for its various applications. In the pharmaceutical industry, it has been used as a stabilizer for drugs such as ampicillin and penicillin. It has also been used as a UV absorber in sunscreen products. In addition, it has been studied for its potential anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of benzyl diphenylglycolate is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Benzyl diphenylglycolate has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzyl diphenylglycolate in lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and purified. However, one limitation is its solubility. It is only sparingly soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on benzyl diphenylglycolate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. In addition, further research is needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of benzyl diphenylglycolate can be achieved through the reaction of benzyl chloride with diphenylglycolic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an SN2 mechanism, where the chloride ion is displaced by the carboxylate ion of diphenylglycolic acid. The product is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
16648-50-3 |
|---|---|
Produktname |
Benzyl diphenylglycolate |
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
benzyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H18O3/c22-20(24-16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 |
InChI-Schlüssel |
LSDNYZKLTSRRSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Andere CAS-Nummern |
16648-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



